3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a furochromenone core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one typically involves multistep organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, morpholine, and other essential reagents.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates
Chemical Reactions Analysis
3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine moiety can be replaced with other functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(4-chlorophenyl)-5-methyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C24H20ClNO5 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-6-(2-morpholin-4-yl-2-oxoethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H20ClNO5/c1-14-17-10-19-20(15-2-4-16(25)5-3-15)13-30-21(19)12-22(17)31-24(28)18(14)11-23(27)26-6-8-29-9-7-26/h2-5,10,12-13H,6-9,11H2,1H3 |
InChI Key |
BCZAJVPRIQNPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)N5CCOCC5 |
Origin of Product |
United States |
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